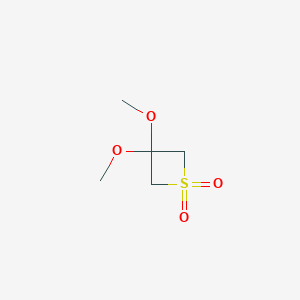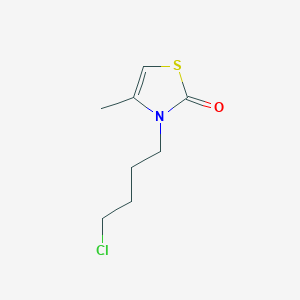![molecular formula C20H19NO4 B15327388 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid CAS No. 2138138-02-8](/img/structure/B15327388.png)
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid is a synthetic organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azetidine ring. This compound is primarily used in peptide synthesis as a protecting group for amino acids, ensuring that specific functional groups remain unreacted during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Fluorenylmethoxycarbonyl Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.
Purification Techniques: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, yielding the free amino acid.
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for amino acids, facilitating the synthesis of complex peptides.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research in biochemistry and molecular biology.
Mechanism of Action
The primary mechanism of action for 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The deprotection step, involving the removal of the Fmoc group, is crucial for obtaining the desired peptide sequence.
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)propionic acid
- 2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid is unique due to its azetidine ring, which imparts distinct chemical properties compared to other Fmoc-protected amino acids. The azetidine ring’s strained structure can lead to different reactivity patterns, making this compound valuable in specific synthetic applications.
Properties
CAS No. |
2138138-02-8 |
|---|---|
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)11-13-9-10-21(13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) |
InChI Key |
LLQYJNLNJUXABL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


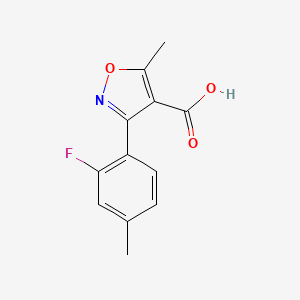
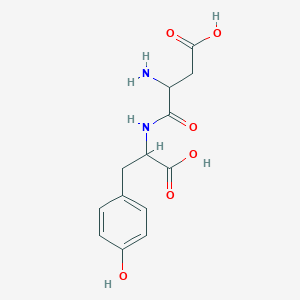
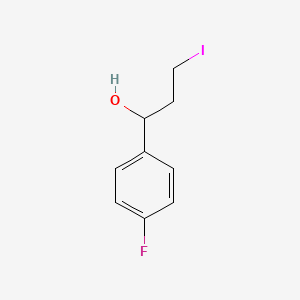
![tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B15327349.png)
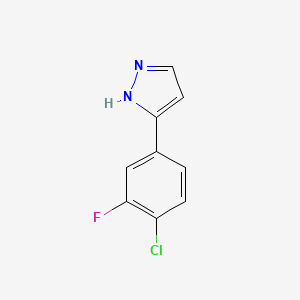

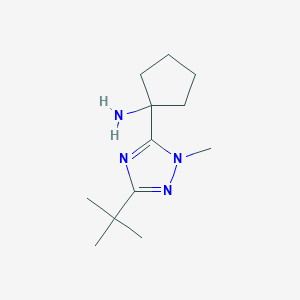
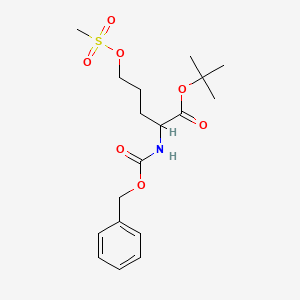
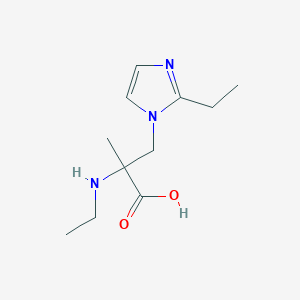
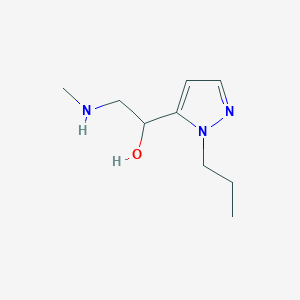

![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
